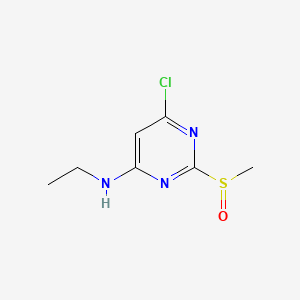
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3OS and a molecular weight of 219.69 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 6-chloropyrimidine-4-amine with ethylamine and methylsulfinyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:
科学的研究の応用
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory properties .
類似化合物との比較
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine can be compared with other similar compounds such as:
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a nitro group instead of a methylsulfinyl group, which may result in different biological activities.
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a methylsulfonyl group instead of a methylsulfinyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound is represented as follows:
- Molecular Formula : C8H10ClN3O2S
- Molecular Weight : 221.7 g/mol
The presence of a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
- Antioxidant Activity : The compound has demonstrated potential as a radical scavenger, effectively reducing oxidative stress associated with various diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This effect was observed in assays measuring cytokine levels following stimulation with lipopolysaccharides (LPS) .
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it showed promising results in inhibiting cell proliferation in various cancer types, including leukemia and breast cancer. The IC50 values for these effects were notably low, suggesting high potency .
Case Studies
- Anti-inflammatory Model : In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups .
- Anticancer Efficacy : In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine | Methylsulfonyl group instead of methylsulfinyl | Reduced potency in anti-inflammatory assays |
| 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine | Nitro group at the 5-position | Enhanced antibacterial properties |
The differences in substitution patterns significantly affect the biological activity and reactivity profiles of these compounds.
特性
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-39-2 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














